1-Cyclobutyl-2-nitroethan-1-one
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Overview
Description
1-Cyclobutyl-2-nitroethan-1-one is an organic compound with the molecular formula C6H9NO3 It features a cyclobutyl group attached to a nitroethanone moiety
Preparation Methods
The synthesis of 1-Cyclobutyl-2-nitroethan-1-one can be achieved through several methods. One common approach involves the nitration of cyclobutyl ethyl ketone using nitric acid in the presence of sulfuric acid. This reaction typically requires controlled temperatures to prevent decomposition of the product. Another method involves the reaction of cyclobutyl methyl ketone with nitromethane under basic conditions, followed by oxidation to yield the desired nitroethanone compound .
Chemical Reactions Analysis
1-Cyclobutyl-2-nitroethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be reduced to the corresponding amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield cyclobutyl acetic acid and nitrous acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with LiAlH4 yields the corresponding amine, while hydrolysis yields carboxylic acids and nitrous acid .
Scientific Research Applications
1-Cyclobutyl-2-nitroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclobutane-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-2-nitroethan-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The cyclobutyl group provides structural rigidity, which can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-Cyclobutyl-2-nitroethan-1-one can be compared with other nitroethanone derivatives and cyclobutane-containing compounds:
1-Cyclobutyl-2-nitropropane-1-one: Similar structure but with an additional methyl group, which can affect its reactivity and biological activity.
Cyclobutyl methyl ketone: Lacks the nitro group, making it less reactive in certain chemical reactions.
Nitrocyclobutane: Contains a nitro group directly attached to the cyclobutane ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the cyclobutyl and nitroethanone moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclobutyl-2-nitroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-6(4-7(9)10)5-2-1-3-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFNPVGJWVPBBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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